5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride
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Overview
Description
5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes an aminomethyl group, a phenyl group, and a pyrazolone core. Its hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride typically involves the reaction of 1-methyl-2-phenyl-3H-pyrazol-3-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrazolone core can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Muscimol: A compound with a similar aminomethyl group but different core structure.
Indole Derivatives: Compounds with similar biological activities but different chemical structures.
Uniqueness
5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride is unique due to its specific combination of functional groups and its hydrochloride form, which enhances its solubility and reactivity. This makes it a valuable compound for various applications in scientific research.
Biological Activity
5-(Aminomethyl)-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride is a pyrazolone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an aminomethyl group and a phenyl moiety, contributing to its pharmacological properties.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with ketones. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while ensuring the bioactive properties of the compound are retained .
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of pyrazolone derivatives, including this compound. The compound has shown moderate antibacterial activity against various strains of bacteria, including Escherichia coli and Pseudomonas aeruginosa. For instance, a study reported a minimum inhibitory concentration (MIC) of 0.21 µM against these pathogens, indicating significant antimicrobial efficacy .
Cytotoxicity
The cytotoxic effects of this compound have been assessed using various cell lines. The MTT assay demonstrated that it exhibits promising cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent. Notably, the compound's structure appears to play a crucial role in its ability to induce cell death in malignant cells .
Molecular docking studies have provided insights into the mechanism by which this compound interacts with biological targets. The compound has been shown to bind effectively to key enzymes involved in bacterial cell wall synthesis and DNA replication, such as MurD and DNA gyrase. These interactions are facilitated by hydrogen bonds and hydrophobic contacts with specific amino acid residues within the active sites of these enzymes .
Case Studies
Study | Findings |
---|---|
Study A | Reported MIC of 0.21 µM against E. coli and P. aeruginosa |
Study B | Demonstrated significant cytotoxicity against cancer cell lines with IC50 values comparable to established chemotherapeutics |
Study C | Molecular docking revealed strong binding affinity to MurD and DNA gyrase, indicating potential as an antibacterial agent |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. In silico studies indicate that the compound possesses suitable drug-like properties, including adequate solubility and permeability . However, further toxicological assessments are necessary to fully understand its safety profile in vivo.
Properties
IUPAC Name |
5-(aminomethyl)-1-methyl-2-phenylpyrazol-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-13-10(8-12)7-11(15)14(13)9-5-3-2-4-6-9;/h2-7H,8,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTAPFWGUGMHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N1C2=CC=CC=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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